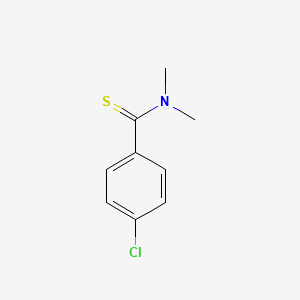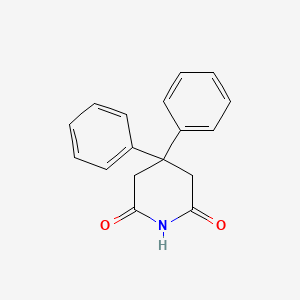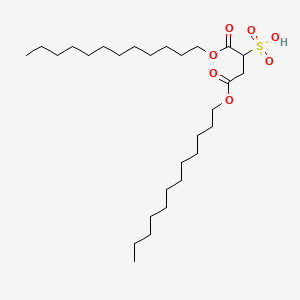
1,4-Didodecyl sulphosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Didodecyl sulphosuccinate is a chemical compound with the molecular formula C28H54O7S and a molecular weight of 534.79 g/mol . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its two long dodecyl chains attached to a sulphosuccinate backbone, making it an effective emulsifier and dispersant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Didodecyl sulphosuccinate can be synthesized through the esterification of maleic anhydride with dodecanol, followed by sulfonation. The reaction typically involves:
Esterification: Maleic anhydride reacts with dodecanol in the presence of a catalyst such as sulfuric acid at elevated temperatures to form the ester intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Didodecyl sulphosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various alkyl or functional group-substituted derivatives.
Applications De Recherche Scientifique
1,4-Didodecyl sulphosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifier in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of 1,4-didodecyl sulphosuccinate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. It interacts with molecular targets such as cell membranes, enhancing the solubility and stability of various compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl sulphosuccinate: Another widely used surfactant with similar properties but shorter alkyl chains.
Dodecylbenzenesulfonate: A surfactant with a similar alkyl chain length but different chemical structure.
Uniqueness
1,4-Didodecyl sulphosuccinate is unique due to its specific combination of long dodecyl chains and sulphosuccinate backbone, which provides superior emulsifying and dispersing properties compared to other surfactants .
Propriétés
Numéro CAS |
3700-71-8 |
|---|---|
Formule moléculaire |
C28H54O7S |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
1,4-didodecoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C28H54O7S/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,31,32,33) |
Clé InChI |
OMMMUWNDGQFGDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)
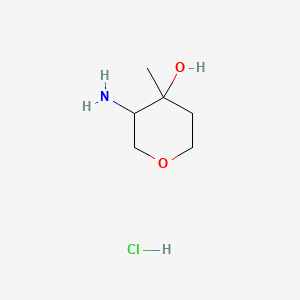
![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)
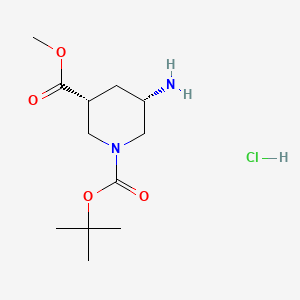
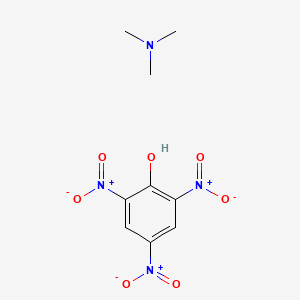
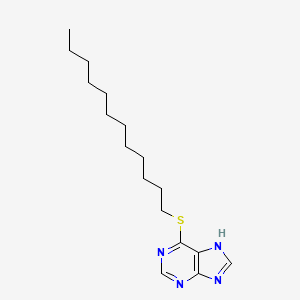
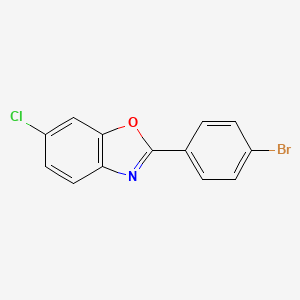
![3-[N-(2-cyanoethyl)-4-[[5-(2,4-dimethylphenyl)-2-oxofuran-3-ylidene]methyl]anilino]propanenitrile](/img/structure/B14006123.png)
![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
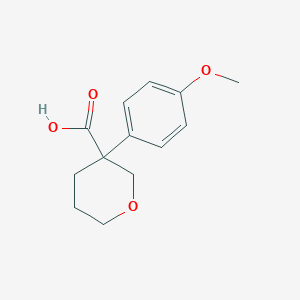
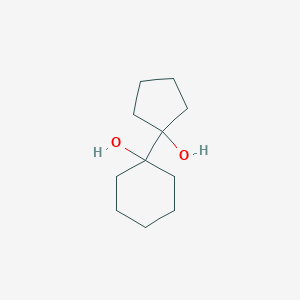
![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)
